molecular formula C11H19Cl3N4O B1301786 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride CAS No. 808764-17-2

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

Cat. No. B1301786
M. Wt: 329.6 g/mol
InChI Key: OHFKZVYUOFJUSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with basic heterocyclic amines like 4-aminopyridine. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Although the exact synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is not described, similar synthetic strategies could potentially be applied, with adjustments for the specific substituents on the pyridine and piperazine rings.

Molecular Structure Analysis

The molecular structure of compounds with piperazine and pyridine rings, such as those mentioned in the papers, is characterized by the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. These interactions are crucial for the biological activity of the compounds. The exact molecular structure analysis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride would require detailed spectroscopic data, which is not provided in the abstracts.

Chemical Reactions Analysis

The chemical reactions involving piperazine and pyridine derivatives typically include acylation and salt formation, as seen in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . The reactivity of such compounds can be influenced by the electronic properties of the substituents on the rings, which can affect the overall pharmacological profile. The specific chemical reactions of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride would depend on the functional groups present on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride are influenced by their molecular structure. The presence of multiple nitrogen atoms suggests potential for various protonation states, which can affect solubility and hydrochloride salt formation. The exact properties such as melting point, solubility, and stability would require empirical data, which is not available in the abstracts provided. However, the synthesis of related compounds has been optimized to yield high purity products, indicating that careful control of reaction conditions can lead to desirable physical and chemical properties .

Scientific Research Applications

As mentioned earlier, a similar compound, 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

As mentioned earlier, a similar compound, 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKZVYUOFJUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001611
Record name 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

CAS RN

808764-17-2
Record name 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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